molecular formula C10H12NO4P B569807 2-Methylquinoline phosphate CAS No. 118896-93-8

2-Methylquinoline phosphate

Cat. No.: B569807
CAS No.: 118896-93-8
M. Wt: 241.183
InChI Key: RQCUDCLBKWDRRL-UHFFFAOYSA-N
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Description

2-Methylquinoline phosphate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylquinoline can be achieved through several methods, with the Doebner–von Miller reaction being one of the most efficient. This reaction involves the condensation of aniline with acrolein in the presence of a strong acid, typically in a flow reactor . Another method involves the catalytic conversion of nitrobenzene to 2-methylquinoline using titanium dioxide as a photocatalyst in ethanol .

Industrial Production Methods

Industrial production of 2-methylquinoline phosphate typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Methylquinoline phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylquinoline phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, inhibiting the replication of certain microorganisms. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of applications.

    2-Methylquinoline: Lacks the phosphate group but shares similar chemical properties.

    Quinoline N-oxide: An oxidized derivative with distinct chemical reactivity.

Uniqueness

2-Methylquinoline phosphate is unique due to the presence of both the methyl and phosphate groups, which enhance its solubility, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-methylquinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUDCLBKWDRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745453
Record name Phosphoric acid--2-methylquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118896-93-8
Record name Phosphoric acid--2-methylquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldine phosphate
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